molecular formula C13H9NO4S B1295881 5-Nitro-2-(phenylthio)benzoic acid CAS No. 6345-67-1

5-Nitro-2-(phenylthio)benzoic acid

Cat. No. B1295881
CAS RN: 6345-67-1
M. Wt: 275.28 g/mol
InChI Key: MBGUREXFPRWNKS-UHFFFAOYSA-N
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Description

5-Nitro-2-(phenylthio)benzoic acid (5-NTPB) is an organic compound belonging to the class of benzoic acids. It is an important intermediate in organic synthesis and has numerous applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. It is a white crystalline solid with a melting point of 162-163 °C and a boiling point of 276-277 °C. 5-NTPB is soluble in water and organic solvents, such as acetone, ethanol, and methanol.

Scientific Research Applications

5-Nitro-2-(phenylthio)benzoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including analgesics, anti-inflammatory agents, and antibiotics. It has also been used to synthesize a variety of other organic compounds, such as dyes, pigments, and polymers. In addition, 5-Nitro-2-(phenylthio)benzoic acid has been used to prepare a variety of metal complexes, which have been used in the study of enzyme mechanisms, drug-receptor interactions, and metal-catalyzed reactions.

Mechanism Of Action

The mechanism of action of 5-Nitro-2-(phenylthio)benzoic acid is not fully understood. It is believed to act as an inhibitor of enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2, which are involved in the synthesis of prostaglandins and other biologically active compounds. Additionally, 5-Nitro-2-(phenylthio)benzoic acid has been shown to bind to the active sites of enzymes, preventing the formation of the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Nitro-2-(phenylthio)benzoic acid are not fully understood. However, it has been shown to inhibit the formation of prostaglandins, which are involved in inflammation and pain. Additionally, 5-Nitro-2-(phenylthio)benzoic acid has been shown to inhibit the formation of thromboxane, which is involved in blood clotting.

Advantages And Limitations For Lab Experiments

The main advantage of 5-Nitro-2-(phenylthio)benzoic acid is its ability to act as an inhibitor of enzymes, allowing researchers to study the effects of enzyme inhibition in the laboratory. Additionally, 5-Nitro-2-(phenylthio)benzoic acid is relatively stable and can be stored for long periods of time. However, 5-Nitro-2-(phenylthio)benzoic acid is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of 5-Nitro-2-(phenylthio)benzoic acid. It could be used in the development of new pharmaceuticals, as well as in the study of enzyme mechanisms and drug-receptor interactions. Additionally, 5-Nitro-2-(phenylthio)benzoic acid could be used to synthesize a variety of metal complexes, which could be used in the study of catalysis and biocatalysis. Finally, 5-Nitro-2-(phenylthio)benzoic acid could be used in the development of new materials, such as polymers and dyes.

properties

IUPAC Name

5-nitro-2-phenylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4S/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGUREXFPRWNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286049
Record name 5-Nitro-2-(phenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(phenylthio)benzoic acid

CAS RN

6345-67-1
Record name 6345-67-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitro-2-(phenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JJ Parlow, AM Stevens, RA Stegeman… - Journal of medicinal …, 2003 - ACS Publications
Several multistep syntheses of substituted benzenes are reported. The benzene analogues were designed such that their substitution pattern would occupy and interact with the S 1 , S …
Number of citations: 59 pubs.acs.org
M Protiva, Z Šedivý, J Pomykáček, V Bártl… - Collection of …, 1981 - cccc.uochb.cas.cz
[5-Chloro-2-(2-methoxyphenylthio)phenyl]acetic acid (VI), obtained via the acetophenone derivative IV, was cyclized to 2-chloro-6-methoxydibenzo[b,f]thiepin-10(11H)-one (VIIIa). 2,10-…
Number of citations: 0 cccc.uochb.cas.cz
C Lan, ZN Xia, ZH Li, RH Liang - Journal of Chemical …, 2012 - journals.sagepub.com
A series of N-arylanthranilic acid derivatives were synthesised by amination of 2-chloro-5-nitrobenzoic acid with various arylamine in superheated water with potassium carbonate as …
Number of citations: 4 journals.sagepub.com
I Pérez Cubero - 2020 - uvadoc.uva.es
Trabajo Fin de Máster Page 1 Trabajo Fin de Máster Máster interuniversitario en Química Sintética e Industrial Preparación de nuevos fotoorganocatalizadores bifuncionales quirales y …
Number of citations: 0 uvadoc.uva.es

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